molecular formula C7H5NOS B1282128 Thieno[2,3-c]pyridin-4-ol CAS No. 73224-08-5

Thieno[2,3-c]pyridin-4-ol

Cat. No.: B1282128
CAS No.: 73224-08-5
M. Wt: 151.19 g/mol
InChI Key: CMAVWFDMNHLUPX-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thieno[2,3-c]pyridin-4-ol derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

Mode of Action

The this compound derivatives interact with the hinge region of their kinase targets. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the kinase activity of GRK2, thereby modulating the function of GPCRs.

Biochemical Pathways

The inhibition of GRK2 by this compound derivatives affects the G protein-coupled receptor signaling pathways . GRK2 is known to phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins that desensitize the receptors and terminate the signaling . Therefore, the inhibition of GRK2 can potentially enhance GPCR signaling.

Result of Action

The inhibition of GRK2 by this compound derivatives can potentially lead to enhanced GPCR signaling. This could result in various molecular and cellular effects, depending on the specific GPCR pathway involved. For instance, enhanced signaling through certain GPCRs could potentially lead to anti-inflammatory effects .

Biological Activity

Thieno[2,3-c]pyridin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes its pharmacological properties, particularly focusing on its anticancer, antiviral, and antimicrobial activities. The findings are supported by various studies, including structure-activity relationship (SAR) analyses and case studies.

1. Anticancer Activity

This compound derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms.

Case Studies and Findings

  • A study identified several thieno[2,3-b]pyridine derivatives as potent inhibitors of Hepatitis C virus (HCV) with low cytotoxicity (EC50 values ranging from 3.3 to 4.5 μM) . These compounds exhibited selective activity against cancer cells, suggesting their potential as therapeutic agents.
  • Another research demonstrated that thieno[2,3-b]pyridine derivatives could lower the cancer stem cell fraction in triple-negative breast cancer cell lines, indicating a shift in metabolic pathways that could be exploited for treatment .

Table 1: Summary of Anticancer Activity of this compound Derivatives

CompoundCell Line TestedEC50 (μM)Mechanism of Action
12cHCV Infected Cells3.3Inhibits viral replication
12bHCV Infected Cells3.5Inhibits viral replication
Compound 1MDA-MB-231<1Induces apoptosis and alters metabolism

2. Antiviral Activity

The antiviral properties of this compound have been highlighted in studies targeting HCV. The structure-activity relationship studies have led to the identification of compounds with significant inhibitory effects on viral replication.

Research Insights

  • The discovery of thieno[2,3-b]pyridine derivatives as HCV inhibitors has opened avenues for developing new antiviral therapies . The structure optimization has shown that specific modifications enhance activity while maintaining low toxicity.

3. Antimicrobial Activity

This compound and its derivatives also exhibit notable antimicrobial properties.

Research Findings

  • A study reported significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Aspergillus niger . Most synthesized compounds demonstrated effective inhibition of microbial growth.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicrobe TestedActivity
Compound AE. coliInhibitory
Compound BS. aureusInhibitory
Compound CA. nigerInhibitory

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Certain derivatives act as ATP-competitive inhibitors targeting atypical protein kinase C (aPKC), which plays a role in regulating cell proliferation and survival .
  • Metabolic Pathway Alteration : Compounds have been shown to induce metabolic shifts in cancer cells, such as increased glycolysis and altered lipid metabolism .

Properties

IUPAC Name

thieno[2,3-c]pyridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-3-8-4-7-5(6)1-2-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAVWFDMNHLUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515365
Record name Thieno[2,3-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73224-08-5
Record name Thieno[2,3-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound is prepared according to the procedure of Example 1(c), from the tosylate described in (b) above (Yield: 78%). White crystals; M.p.=206° C. (ethanol-cyclohexane).
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Synthesis routes and methods II

Procedure details

This compound is prepared according to the procedure of Example 1(c), from the methanesulfonate described in (b) above (Yield: 80%). White crystals; M.p.=206° C. (ethanol-cyclohexane)
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